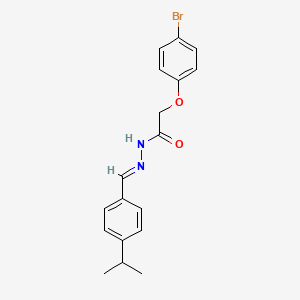
(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide, also known as IBAH, is a hydrazone derivative that has recently gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a series of chemical reactions, and its mechanism of action is still under investigation.
Wirkmechanismus
The mechanism of action of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide is still under investigation, but it is believed to involve the inhibition of certain enzymes or signaling pathways. In a study conducted by Liu et al. (2019), (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide was found to inhibit the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. In a study conducted by Zhang et al. (2019), (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide was found to induce apoptosis in human cervical cancer cells by activating the caspase-3/7 pathway. In another study conducted by Liu et al. (2019), (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has several advantages for lab experiments, including its high purity and stability. However, one limitation of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. This can be overcome through the use of organic solvents or the formulation of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide into a more soluble derivative.
Zukünftige Richtungen
There are several future directions for the investigation of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide. One potential direction is the exploration of its anti-cancer properties in other types of cancer cells. Another direction is the investigation of its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, the development of more soluble derivatives of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide could improve its potential as a drug candidate.
Conclusion:
In conclusion, (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide is a hydrazone derivative that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide could lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide can be synthesized through a reaction between 4-bromophenol and 4-isopropylbenzaldehyde, followed by a reaction with hydrazine hydrate and acetic anhydride. This reaction yields (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide as a yellow solid with a melting point of 214-216°C. The purity and yield of (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide can be improved through various purification techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has been investigated for its anti-inflammatory and anti-cancer properties. In a study conducted by Zhang et al. (2019), (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide was found to inhibit the growth of human cervical cancer cells by inducing apoptosis. In another study conducted by Liu et al. (2019), (E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-13(2)15-5-3-14(4-6-15)11-20-21-18(22)12-23-17-9-7-16(19)8-10-17/h3-11,13H,12H2,1-2H3,(H,21,22)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGQPZFMPIKXHF-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

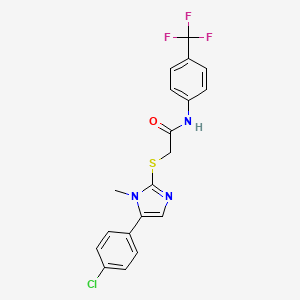
![N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2949395.png)
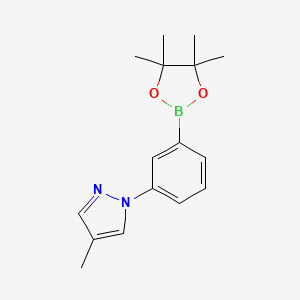
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)
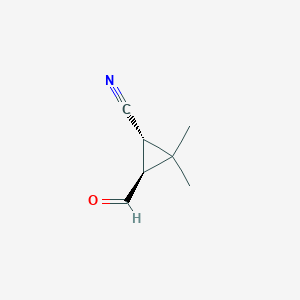
![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)
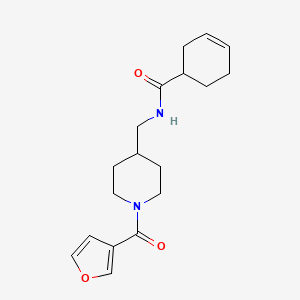

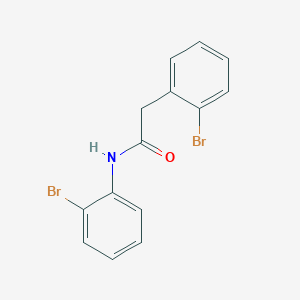
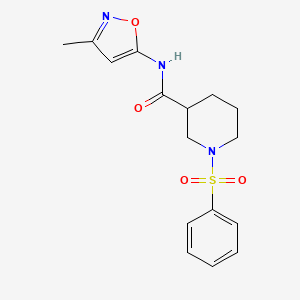
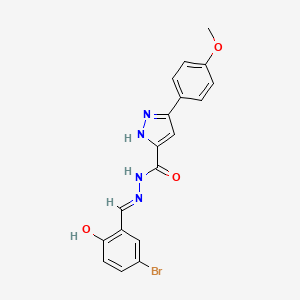
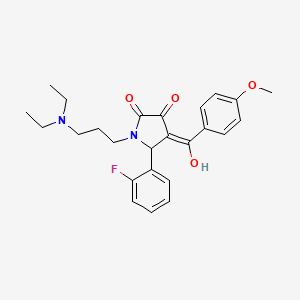
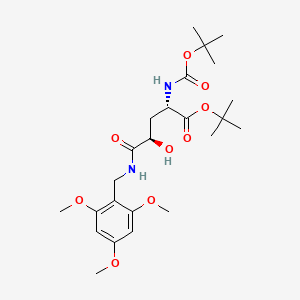
![3-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2949417.png)